2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its unique structure, which includes a benzothiazole ring and a dichlorophenoxy group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Benzothiazole derivatives: Compounds with a benzothiazole ring, known for their diverse biological activities.
Sulfonamide derivatives: Compounds containing a sulfonamide group, used in various medicinal applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is unique due to its combination of structural features, including the benzothiazole ring, dichlorophenoxy group, and dimethylsulfamoyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFSKCPLBNSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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